4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine
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Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include anhydrous solvents, catalysts, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to be a bioisostere of amide, which provides better hydrolytic and metabolic stability . This stability allows the compound to effectively interact with enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.
Benzoyl derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.
Properties
CAS No. |
261178-25-0 |
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Molecular Formula |
C21H20ClN3O3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-8-4-16(5-9-18)21(26)25-12-10-15(11-13-25)20-23-19(24-28-20)14-2-6-17(22)7-3-14/h2-9,15H,10-13H2,1H3 |
InChI Key |
QHFOWFAEXYPJDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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